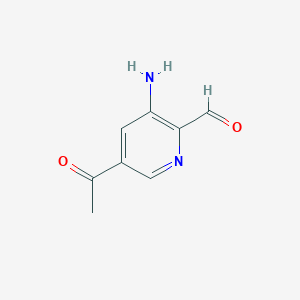
5-Acetyl-3-aminopyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-3-aminopyridine-2-carbaldehyde is a heterocyclic organic compound that features a pyridine ring substituted with acetyl, amino, and formyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-aminopyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the acetyl, amino, and formyl groups through various substitution reactions. Specific reagents and conditions may vary, but common steps include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving precursors like β-ketoesters and ammonia.
Introduction of the Acetyl Group: Acetylation can be performed using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Amination: The amino group can be introduced through nucleophilic substitution reactions using reagents like ammonia or amines.
Formylation: The formyl group can be introduced using formylating agents such as formic acid or formamide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Acetyl-3-aminopyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: 5-Acetyl-3-aminopyridine-2-carboxylic acid.
Reduction: 5-Acetyl-3-aminopyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Acetyl-3-aminopyridine-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms and interactions due to its reactive functional groups.
作用機序
The mechanism of action of 5-Acetyl-3-aminopyridine-2-carbaldehyde depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The acetyl and formyl groups can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
3-Aminopyridine-2-carboxaldehyde: Lacks the acetyl group, making it less versatile in certain synthetic applications.
5-Acetyl-2-aminopyridine: Lacks the formyl group, reducing its reactivity in formylation reactions.
2-Acetyl-3-aminopyridine: Different substitution pattern, leading to different chemical properties and reactivity.
Uniqueness
5-Acetyl-3-aminopyridine-2-carbaldehyde is unique due to the presence of all three functional groups (acetyl, amino, and formyl) on the pyridine ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
特性
分子式 |
C8H8N2O2 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC名 |
5-acetyl-3-aminopyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H8N2O2/c1-5(12)6-2-7(9)8(4-11)10-3-6/h2-4H,9H2,1H3 |
InChIキー |
OIWHVNHLJXZMTH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(N=C1)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


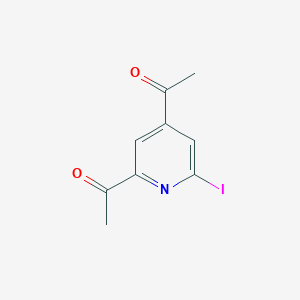

![[2-(Methoxycarbonyl)-6-methylpyridin-4-YL]acetic acid](/img/structure/B14854785.png)
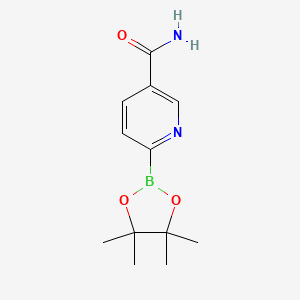
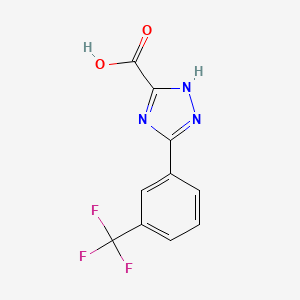
![1-[6-(Chloromethyl)-2-hydroxypyridin-3-YL]ethanone](/img/structure/B14854801.png)
![7-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854802.png)
![(1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B14854810.png)
![5-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde](/img/structure/B14854811.png)
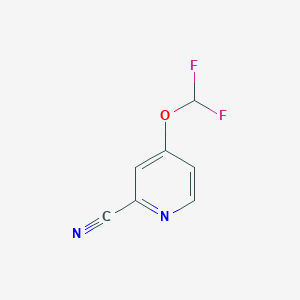

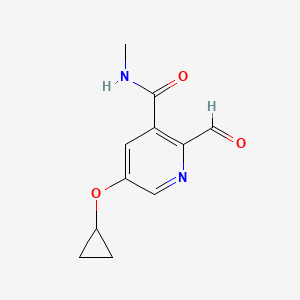

![5-Tert-butyl-1,3-dihydro-2H-imidazo[4,5-B]pyridin-2-one](/img/structure/B14854840.png)
